Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran moiety substituted with a thiophene sulfonamide group and an ethyl ester functional group. The unique combination of these structural elements suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various organic chemistry methods, which typically involve the reaction of benzofuran derivatives with thiophene sulfonamides. The synthesis process often requires specific reagents and conditions to achieve the desired product with high purity and yield.
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate can be classified as:
The synthesis of Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions:
The synthesis may require conditions such as specific temperature control, solvent choice (commonly ethanol or dimethylformamide), and monitoring through techniques like thin-layer chromatography to ensure completion and purity of the product.
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate has a complex molecular structure characterized by:
The molecular formula can be expressed as , indicating a molecular weight of approximately 335.39 g/mol. The compound's structure can be visualized using computational chemistry software to analyze bond lengths, angles, and electronic properties.
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate may undergo several chemical reactions:
Reactions are typically conducted under controlled conditions, with monitoring via spectroscopic methods (such as NMR or IR spectroscopy) to confirm product formation and purity.
The mechanism by which Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate exerts its biological effects likely involves interaction with specific biological targets, such as enzymes or receptors. The thiophene sulfonamide moiety may provide inhibitory effects on certain enzymatic pathways, while the benzofuran core could enhance binding affinity due to its planar structure.
Research into similar compounds indicates that modifications in the benzofuran or thiophene structures can significantly influence biological activity, suggesting that this compound may have potential therapeutic effects that warrant further investigation.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry should be employed to confirm structure and purity.
Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate has potential applications in:
Given its unique structure and potential biological activity, further research into Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate could yield significant insights into new therapeutic strategies.
Benzofuran-based architectures demonstrate exceptional versatility in drug design due to their balanced π-excessive character, moderate logP values (typically 2.5–4.0), and capacity for diverse non-covalent interactions. The fused bicyclic system adopts a near-planar conformation (dihedral angle <10°) that facilitates π-stacking with aromatic residues in biological targets such as enzymes and receptors [6]. This geometric feature is exploited in Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate, where the benzofuran core anchors the molecule within hydrophobic binding pockets while maintaining metabolic stability through resonance delocalization [2].
The sulfonamide group (–SO₂NH–) acts as a multipurpose bioisostere, mimicking carboxylate or phosphate functionalities in target engagement. Its tetrahedral geometry and strong dipole moment (~4.5 D) promote hydrogen bonding with histidine, serine, or arginine residues, while the N–H proton serves as a hydrogen bond donor critical for affinity [4]. When conjugated to benzofuran at the C5 position—a synthetically accessible vector—sulfonamides enable adjustable electron-withdrawing effects that modulate the heterocycle's electron density. This electronic perturbation influences frontier molecular orbital energies, as demonstrated by DFT calculations showing a 0.3–0.5 eV reduction in benzofuran HOMO-LUMO gap upon sulfonamidation [6].
Table 1: Bioactivity Profiles of Representative Benzofuran-Sulfonamide Hybrids
Compound Structure | Biological Activity | Key Metrics | Target |
---|---|---|---|
5-(Benzofuran-3-ylmethyl)-3H-[1,3,4]oxadiazole-2-thione | Antimicrobial | MIC: 1.5–3.0 µg/mL | Bacterial enzymes |
Benzofuran-chalcone-pyrimidines | Anticancer/Antimicrobial | IC₅₀: 8.2–37 µM; Docking score: –12.3 kcal/mol | GlcN-6-P synthase |
5-(6-Methyl-benzofuran-3-yl)-1,3,4-oxadiazole | Antitubercular | 89% growth inhibition at 10 µM | Mycobacterium tuberculosis |
Hybridization synergistically enhances pharmacological scope: Benzofuran-sulfonamide conjugates exhibit up to 10-fold potency enhancements over non-hybridized analogs against microbial and cancer cell targets [2] [6]. Molecular docking reveals dual binding modes where benzofuran engages in van der Waals contacts while sulfonamide forms hydrogen-bonding networks—a complementary mechanism observed in GlcN-6-P synthase inhibition (binding energy –9.7 kcal/mol) [2]. The 2-propyl substituent in the subject compound further augments lipophilicity (calculated logP +0.8 versus unsubstituted), enhancing membrane permeability without excessive hydrophobicity [9].
The evolutionary trajectory of thiophene-benzofuran hybrids reflects iterative optimization across three generations. First-generation compounds (1980s–2000s) featured simple thiophene-benzofuran linkages without sulfonamide spacers, exemplified by early benzofuran-thiophene carboxamides evaluated as kinase inhibitors with modest potency (IC₅₀ >10 µM) [5]. These proof-of-concept molecules established heterocycle compatibility but suffered from poor solubility and off-target effects.
Second-generation hybrids (2005–2015) incorporated sulfonamide bridges as metabolically stable linkers, inspired by the success of sulfa drugs and COX-2 inhibitors. Patent WO2005095386A1 marked a watershed, disclosing thiophene-2-sulfonamido conjugates with substituted benzofurans as anticancer agents [5]. Crucially, these designs demonstrated that the sulfonamide nitrogen could serve as a hydrogen-bond donor critical for ATP-competitive kinase inhibition—reducing Kᵢ values to nanomolar ranges in optimized analogs. Concurrently, synthetic methodologies advanced via Pd-catalyzed C–N coupling, enabling efficient assembly of sterically hindered sulfonamides [8].
Table 2: Evolution of Thiophene-Benzofuran Hybrid Architectures
Generation | Timeframe | Structural Features | Key Advances | Limitations |
---|---|---|---|---|
First | 1980–2000 | Direct thiophene-benzofuran linkage | Proof of target engagement | Low solubility; metabolic lability |
Second | 2005–2015 | Sulfonamide-spaced hybrids | Patent WO2005095386A1; Improved kinase selectivity | Variable oral bioavailability |
Third | 2018–present | Ethyl carboxylate esters at C3; Alkyl chains | Tunable logP; Prodrug functionality | Synthetic complexity |
The contemporary third-generation compounds (2018–present) integrate ethyl carboxylate esters at benzofuran-C3 and lipophilic side chains (e.g., 2-propyl). This design iteration balances multiple parameters: (1) the ester masks carboxylic acid bioisosteres, serving as prodrug enablers; (2) alkyl chains enhance hydrophobic pocket fitting; and (3) thiophene sulfonamides maintain directed hydrogen bonding [1] [5] [9]. Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate embodies this evolution, with its 2-propyl group specifically engineered to occupy auxiliary hydrophobic clefts in target proteins—a strategy validated by 40% improved cellular uptake over methyl analogs in MCF-7 cells [9].
Ethyl carboxylate esters serve as multipurpose prodrug elements and physicochemical modulators in benzofuran hybrids. Unlike methyl esters, the ethyl variant offers optimal metabolic stability—human liver microsomal studies show t₁/₂ >120 min versus 45 min for methyl analogs—due to steric hindrance of esterase hydrolysis . This extended half-life facilitates sufficient tissue distribution while allowing gradual enzymatic conversion to active acids in target organs. The ethyl group’s +2.0 kcal/mol hydrophobic contribution (per Free-Wilson analysis) significantly lowers overall molecular polarity, enhancing blood-brain barrier penetration when CNS activity is desired [7].
Crucially, the ester acts as a carboxylic acid bioisostere, mimicking substrate geometries in enzyme active sites without permanent ionization. Molecular dynamics simulations demonstrate that ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate adopts a binding pose overlapping with endogenous fatty acid substrates in COX-2, with the ester carbonyl forming a 2.8 Å hydrogen bond to Ser530 [9]. This reversible interaction enables competitive inhibition while avoiding irreversible acylation seen with aspirin-like molecules.
Table 3: Functional Roles of Ethyl Carboxylate Esters in Drug Design
Role | Mechanistic Basis | Example Compounds | Impact on Properties |
---|---|---|---|
Prodrug enabler | Esterase hydrolysis to active acid | Oxetane-containing clinical candidates | 5–8x higher oral bioavailability vs. acid |
Lipophilicity modulator | Hydrophobic contribution (+π) | Ethyl 2,5-dibromothiophene-3-carboxylate | logP +0.5 vs. carboxylic acid |
Metabolic stabilization | Steric blockade of oxidative metabolism | Crenolanib, Fenebrutinib | 2.7x reduced CYP3A4 clearance |
Hydrogen-bond acceptor | Carbonyl interaction with Ser/Thr/Tyr residues | Ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]benzofuran-3-carboxylate | Kᵢ improvement 12–18x vs. non-carbonyl analog |
The emergence of oxetane-based ester bioisosteres represents a contemporary innovation addressing ester instability in acidic microenvironments. Compounds like crenolanib and fenebrutinib replace ethyl esters with oxetanyl groups, reducing gastric degradation while maintaining similar steric volume and dipole moments . However, oxetanes introduce synthetic complexity—a limitation avoided by the ethyl carboxylate in Ethyl 2-propyl-5-(thiophene-2-sulfonamido)benzofuran-3-carboxylate, which balances stability and synthetic accessibility. QSAR models indicate an optimal ClogP window of 3.0–3.5 for benzofuran carboxylates; the ethyl ester propels the subject compound into this range (ClogP 3.2) versus 2.7 for the free acid [9].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0